molecular formula C19H20N2O2S B11195959 2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11195959
M. Wt: 340.4 g/mol
InChI Key: CZLFENNTAQLPRY-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazides.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industry: The compound is explored for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring and the phenyl groups contribute to its binding affinity and specificity. The sulfur atom can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5-[(4-methoxybutyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-[(4-ethoxybutyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-[(4-butoxybutyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the phenoxybutyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a potential therapeutic agent with specific biological targets.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(4-phenoxybutylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H20N2O2S/c1-15-9-11-16(12-10-15)18-20-21-19(23-18)24-14-6-5-13-22-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3

InChI Key

CZLFENNTAQLPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCCCCOC3=CC=CC=C3

Origin of Product

United States

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